molecular formula C19H17N5O3 B2897561 2-(1-methyl-1H-indol-3-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034369-05-4

2-(1-methyl-1H-indol-3-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2897561
CAS RN: 2034369-05-4
M. Wt: 363.377
InChI Key: UEZRMXSCZLEOSX-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-indol-3-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indol-3-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utility and Methodology Development

Synthetic Applications

The utility of oxadiazole derivatives as versatile synthons in organic synthesis has been demonstrated. For instance, the synthesis of 3-methyl-4H-[1,2,4]-oxadiazol-5-one derivatives showcases their stability under a variety of conditions and their applicability in generating protected acetamidines, highlighting the synthetic versatility of oxadiazole moieties in constructing complex molecules (Moormann et al., 2004).

Antimicrobial and Anticancer Activities

Antimicrobial Properties

The construction of novel indole derivatives and their evaluation for antimicrobial activities illustrate the potential of indole and oxadiazole frameworks in developing new antimicrobial agents. A study demonstrated the synthesis of indole derivatives under microwave-assisted conditions, resulting in compounds with significant antimicrobial activities (Anekal & Biradar, 2012).

Anticancer Properties

The synthesis and evaluation of indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors highlight the potential of such structures in cancer therapy. Certain derivatives exhibited significant anticancer activity against various cancer cell lines, underscoring the relevance of these moieties in developing novel anticancer agents (Sever et al., 2020).

Drug Design and Development

Design and Synthesis of Antiallergic Agents

The design and synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been explored for their antiallergic properties. This research demonstrated the potential of combining indole and pyridine moieties for the development of novel antiallergic compounds, with specific derivatives showing promising potency (Menciu et al., 1999).

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-24-11-12(13-5-2-3-7-15(13)24)9-16(25)21-10-17-22-18(23-27-17)14-6-4-8-20-19(14)26/h2-8,11H,9-10H2,1H3,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZRMXSCZLEOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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